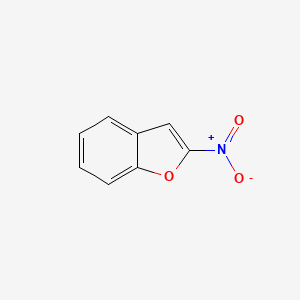

2-Nitrobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZMTXPFGDUHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186750 | |

| Record name | 2-Nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33094-66-5 | |

| Record name | 2-Nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33094-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033094665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33094-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Nitrobenzofuran from Salicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-nitrobenzofuran from salicylaldehyde, a critical pathway for accessing a class of heterocyclic compounds with significant biological activities, including antibacterial, antifungal, and antitrypanosomal properties.[1] This document outlines the core reaction principles, a detailed experimental protocol, and quantitative data for this synthesis.

Core Reaction Principles

The primary and most effective method for synthesizing this compound from salicylaldehyde involves a tandem reaction with bromonitromethane in the presence of a base.[1] This reaction proceeds through a well-established mechanism involving an initial Henry (nitroaldol) reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the final this compound product.[1]

The reaction is typically conducted in a polar solvent, such as anhydrous methanol, with potassium carbonate serving as the base to facilitate the necessary deprotonation steps.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from salicylaldehyde and bromonitromethane.[1]

| Reactant/Parameter | Molar Ratio/Condition |

| Salicylaldehyde | 1.0 mmol |

| Bromonitromethane | 1.2 mmol |

| Anhydrous Potassium Carbonate | 2.0 mmol |

| Solvent | Anhydrous Methanol (10 mL) |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Isolated Yield | 75% |

Experimental Protocol

This section details the experimental methodology for the synthesis of this compound from salicylaldehyde.

Materials:

-

Substituted Salicylaldehyde (1.0 mmol)

-

Bromonitromethane (1.2 mmol)

-

Anhydrous Potassium Carbonate (2.0 mmol)

-

Anhydrous Methanol (10 mL)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the substituted salicylaldehyde (1.0 mmol) and anhydrous methanol (10 mL).

-

Stir the solution at room temperature and add anhydrous potassium carbonate (2.0 mmol). Continue stirring the mixture for 15 minutes.

-

Slowly add bromonitromethane (1.2 mmol) dropwise to the suspension.

-

Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the methanol under reduced pressure.

-

To the resulting residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography if necessary.[1]

Reaction Pathway and Mechanism

The synthesis of this compound from salicylaldehyde and bromonitromethane proceeds through the following key steps:

-

Deprotonation: The base, potassium carbonate, removes a proton from bromonitromethane to form a resonance-stabilized nitronate anion.

-

Henry Reaction (Nitroaldol Addition): The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of salicylaldehyde, forming a 1-(2-hydroxyphenyl)-2-bromo-2-nitroethanol intermediate.[1]

-

Intramolecular Cyclization: The phenoxide, formed by the deprotonation of the hydroxyl group on the salicylaldehyde moiety, attacks the carbon atom bearing the bromine atom in an intramolecular nucleophilic substitution. This step results in the formation of a 2,3-dihydro-2-nitro-3-hydroxybenzofuran intermediate.[1]

-

Dehydration: The intermediate readily undergoes dehydration to yield the final this compound product.[1]

Caption: Reaction mechanism for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-Nitrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzofuran is a heterocyclic aromatic compound that has garnered interest in the scientific community due to its unique chemical properties and potential applications in medicinal chemistry. As a derivative of benzofuran, it possesses a bicyclic structure composed of a fused benzene and furan ring. The presence of a nitro group at the 2-position significantly influences its reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and spectroscopic profile, along with detailed experimental protocols and an exploration of its biological significance.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₃ | PubChem[1] |

| Molecular Weight | 163.13 g/mol | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 163.026943 g/mol | PubChem[1] |

| Monoisotopic Mass | 163.026943 g/mol | PubChem[1] |

| Topological Polar Surface Area | 59.4 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 189 | PubChem[1] |

| Isotope Atom Count | 0 | PubChem[1] |

| Defined Atom Stereocenter Count | 0 | PubChem[1] |

| Undefined Atom Stereocenter Count | 0 | PubChem[1] |

| Defined Bond Stereocenter Count | 0 | PubChem[1] |

| Undefined Bond Stereocenter Count | 0 | PubChem[1] |

| Covalently-Bonded Unit Count | 1 | PubChem[1] |

| Compound Is Canonicalized | Yes | PubChem[1] |

Synthesis of this compound

A common and effective method for the synthesis of 2-nitrobenzofurans involves the reaction of a substituted salicylaldehyde with bromonitromethane.

Experimental Protocol: Synthesis from Salicylaldehyde and Bromonitromethane

Materials:

-

Salicylaldehyde

-

Bromonitromethane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add bromonitromethane (1.2 mmol) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, remove the methanol under reduced pressure.

-

To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

References

An In-depth Technical Guide to 2-Nitrobenzofuran: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-nitrobenzofuran, a heterocyclic compound of interest in medicinal chemistry. This document outlines its molecular structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and IUPAC Name

This compound is a heterocyclic organic compound consisting of a benzene ring fused to a furan ring, with a nitro group substituted at the 2-position of the furan ring.

The standard IUPAC name for this compound is 2-nitro-1-benzofuran .[1]

The molecular structure is depicted in the diagram below.

Caption: Molecular structure of this compound.

Data Presentation

| Property | Value | Source |

| IUPAC Name | 2-nitro-1-benzofuran | [1] |

| Molecular Formula | C₈H₅NO₃ | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| Exact Mass | 163.026943022 Da | [1] |

| CAS Number | 33094-66-5 | [1] |

| Topological Polar Surface Area | 59 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Experimental Protocols

A common and effective method for the synthesis of 2-nitrobenzofurans involves the reaction of substituted salicylaldehydes with bromonitromethane in the presence of a base. This proceeds through a tandem Henry (nitroaldol) reaction, intramolecular cyclization, and subsequent dehydration.

Synthesis of this compound from Salicylaldehyde

This protocol describes a general method for the synthesis on a millimole scale.

Materials:

-

Substituted Salicylaldehyde (1.0 mmol)

-

Bromonitromethane (1.2 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous Methanol (10 mL)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of the substituted salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add bromonitromethane (1.2 mmol) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification:

-

After the reaction is complete, remove the methanol under reduced pressure.

-

To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound derivative.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 2-nitrobenzofurans.

Caption: Workflow for the synthesis of 2-nitrobenzofurans.

References

The Rising Therapeutic Potential of 2-Nitrobenzofuran Derivatives: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the benzofuran scaffold has consistently emerged as a privileged structure, demonstrating a wide array of biological activities. Among its numerous derivatives, 2-nitrobenzofurans are gaining significant attention for their potent and diverse therapeutic properties. This technical guide offers an in-depth exploration of the biological activities of 2-nitrobenzofuran derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource on their synthesis, mechanisms of action, and structure-activity relationships.

The core of this guide is built upon a systematic review of current scientific literature, focusing on the demonstrated antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory activities of this promising class of compounds. Quantitative data from various studies have been meticulously compiled into structured tables for straightforward comparison and analysis, while detailed experimental protocols for key biological assays are provided to facilitate the replication and advancement of research in this field.

Synthesis of this compound Derivatives

The synthesis of 2-nitrobenzofurans is a critical first step in exploring their biological potential. A prevalent and effective method involves the reaction of substituted salicylaldehydes with bromonitromethane in the presence of a base.[1] This reaction proceeds through a tandem Henry (nitroaldol) reaction, followed by an intramolecular cyclization and subsequent dehydration.[1]

General Experimental Protocol: Synthesis of 2-Nitrobenzofurans

Materials:

-

Substituted salicylaldehyde

-

Bromonitromethane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous methanol (MeOH)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred solution of the substituted salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add bromonitromethane (1.2 mmol) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, remove the methanol under reduced pressure.

-

To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound derivative.[1]

Experimental Workflow for the Synthesis of 2-Nitrobenzofurans

Antimicrobial Activity

Derivatives of this compound have demonstrated significant bacteriostatic activity. For instance, 2-methyl-3-nitrobenzofuran and its analogs with substituents such as 7-NO₂, 5-NO₂, 7-Br, 7-CONH₂, and 7-CF₃ have shown a spectrum of activity similar to nitrofurazone.[2] Notably, a strain of E. coli resistant to nitrofurazone did not exhibit increased resistance to 3,7-dinitro-2-methylbenzofuran.[2] Furthermore, a series of (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones displayed remarkable inhibition of a wide range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), and the Gram-negative bacterium Klebsiella pneumoniae.[3][4]

Quantitative Data: Antimicrobial Activity

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones | Methicillin-resistant Staphylococcus aureus (MRSA) | as low as 0.78 | [4] |

| Benzofuran analogs | Escherichia coli, Staphylococcus aureus, MRSA, Bacillus subtilis | 0.39-3.12 (MIC₈₀) | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Resazurin solution (optional, for viability indication)

-

Positive control (e.g., ciprofloxacin)

-

Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compounds in the growth medium in the 96-well plates to achieve a range of final concentrations.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the test compound dilutions.

-

Include positive and negative control wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

(Optional) Add a viability indicator like resazurin to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Anticancer Activity

The anticancer potential of benzofuran derivatives, including those with a nitro group, is a rapidly expanding area of research.[6] These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines.[6] The mechanisms of action are diverse and can involve the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity (IC₅₀ Values in µM)

| Compound | HeLa (Cervical) | A549 (Lung) | HCC1806 (Breast) | Reference |

| Benzofuran-chalcone derivative 4g | 5.61 | >50 | 5.93 | [7] |

| Benzofuran derivative 1c | 45.3 ± 3.4 | - | - | [8] |

| Benzofuran derivative 1e | 32.5 ± 2.1 | - | - | [8] |

| Benzofuran derivative 2d | 24.8 ± 1.9 | - | - | [8] |

| Benzofuran derivative 3a | 83.4 ± 5.7 | - | - | [8] |

| Benzofuran derivative 3d | 21.2 ± 1.5 | - | - | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, HCC1806)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[7][9]

Logical Workflow for Anticancer Drug Screening

Anti-inflammatory Activity

Certain benzofuran derivatives have shown promise as anti-inflammatory agents. Their activity can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Experimental Protocol: Nitric Oxide (NO) Production Assay

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compounds (this compound derivatives)

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Mix the supernatant with 100 µL of Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.[10]

Enzyme Inhibition

Monoamine Oxidase (MAO) Inhibition

Nitro-substituted 2-phenylbenzofuran derivatives have been investigated as potential inhibitors of human monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative disorders.[11] Generally, benzofuran derivatives exhibit higher selectivity for the MAO-B isoform.[11]

Quantitative Data: MAO-B Inhibition

| Compound | MAO-B IC₅₀ (µM) | Reference |

| 5-nitro-2-(4-methoxyphenyl)benzofuran | 0.140 | [11] |

| Benzofuran derivative C14 | 0.037 | [12] |

Experimental Protocol: MAO-B Inhibition Assay

Materials:

-

Recombinant human MAO-B enzyme

-

Test compounds (this compound derivatives)

-

Buffer solution (e.g., 50 mM sodium phosphate, pH 7.2)

-

Substrate (e.g., kynuramine or benzylamine)

-

96-well plate (black, for fluorescence measurements)

-

Fluorometric or spectrophotometric plate reader

-

Positive control (e.g., selegiline)

Procedure:

-

Prepare a stock solution of the test compounds in DMSO.

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the MAO-B enzyme solution.

-

Incubate the plate for approximately 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Monitor the change in fluorescence or absorbance over time using a plate reader. The product of the kynuramine reaction, 4-hydroxyquinoline, can be measured fluorometrically.

-

Include control wells with no inhibitor (100% enzyme activity) and wells with a known MAO-B inhibitor as a positive control.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC₅₀ value.[12]

Signaling Pathway of MAO-B Inhibition

Conclusion and Future Directions

The diverse biological activities of this compound derivatives underscore their significant potential as a scaffold for the development of novel therapeutic agents. The structure-activity relationship studies, though still evolving, suggest that the nature and position of substituents on the benzofuran ring play a crucial role in determining the potency and selectivity of these compounds. Future research should focus on the synthesis of new analogs with improved pharmacological profiles, detailed investigation of their mechanisms of action at the molecular level, and in vivo studies to validate their therapeutic efficacy and safety. This comprehensive guide serves as a foundational resource to stimulate and support these ongoing research efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciforum.net [sciforum.net]

- 12. benchchem.com [benchchem.com]

The Versatility of 2-Nitrobenzofuran: A Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzofuran has emerged as a versatile and highly reactive precursor in organic synthesis, enabling the construction of a diverse array of complex heterocyclic scaffolds. Its electron-deficient nature, arising from the powerful electron-withdrawing nitro group, activates the benzofuran system towards various transformations, most notably cycloaddition and dearomatization reactions. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the synthesis of biologically relevant molecules. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and drug development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound derivatives involves the condensation of substituted salicylaldehydes with bromonitromethane in the presence of a base.[1] This reaction proceeds via a tandem Henry (nitroaldol) reaction, followed by an intramolecular O-alkylation and subsequent dehydration.

Experimental Protocol: Synthesis of this compound from Salicylaldehyde[1]

Materials:

-

Substituted Salicylaldehyde (1.0 mmol)

-

Bromonitromethane (1.2 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous Methanol (10 mL)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

Procedure:

-

To a stirred solution of the substituted salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add bromonitromethane (1.2 mmol) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, remove the methanol under reduced pressure.

-

To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound derivative.

Reaction Workflow

Caption: Workflow for the synthesis of 2-nitrobenzofurans.

Quantitative Data: Synthesis of this compound Derivatives[1]

| Entry | Salicylaldehyde Substituent | Product | Yield (%) |

| 1 | H | This compound | 85 |

| 2 | 5-Bromo | 5-Bromo-2-nitrobenzofuran | 92 |

| 3 | 5-Chloro | 5-Chloro-2-nitrobenzofuran | 90 |

| 4 | 5-Nitro | 5-Nitro-2-nitrobenzofuran | 88 |

| 5 | 3-Methoxy | 3-Methoxy-2-nitrobenzofuran | 75 |

Reactivity of this compound as a Precursor

The electron-withdrawing nitro group at the 2-position renders the C2-C3 double bond of the furan ring highly electrophilic, making it an excellent substrate for various nucleophilic and cycloaddition reactions.

Dearomative [3+2] Cycloaddition Reactions

A significant application of 2-nitrobenzofurans is their participation in dearomative [3+2] cycloaddition reactions to construct complex polycyclic frameworks. A notable example is the reaction with para-quinamines to synthesize benzofuro[3,2-b]indol-3-one derivatives, which are scaffolds of interest in medicinal chemistry.[2]

The reaction is proposed to proceed via an initial aza-Michael addition of the in situ-generated enolate from the para-quinamine to the C3 position of this compound. This dearomatizing step is followed by an intramolecular Michael addition to form the fused polycyclic system.[2]

Caption: Proposed mechanism for the [3+2] cycloaddition.

Materials:

-

para-Quinamine (0.15 mmol)

-

This compound derivative (0.10 mmol)

-

Potassium Carbonate (K₂CO₃) (1.0 equiv)

-

Acetonitrile (2.0 mL)

Procedure:

-

To a solution of the para-quinamine (0.15 mmol) in acetonitrile (2.0 mL) in a sealed tube, add the this compound derivative (0.10 mmol) and potassium carbonate (0.10 mmol).

-

Seal the tube and heat the reaction mixture at 65 °C for the specified time (typically 12-48 hours), monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired benzofuro[3,2-b]indol-3-one derivative.

| Entry | This compound Substituent | para-Quinamine Substituent | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | H | 4-Me-C₆H₄SO₂ | 3aa | 95 | >20:1 |

| 2 | 5-MeO | 4-Me-C₆H₄SO₂ | 3ac | 93 | >20:1 |

| 3 | 5-F | 4-Me-C₆H₄SO₂ | 3af | 87 | >20:1 |

| 4 | 6-Cl | 4-Me-C₆H₄SO₂ | 3am | 91 | >20:1 |

| 5 | 7-Br | 4-Me-C₆H₄SO₂ | 3au | 98 | >20:1 |

| 6 | H | Boc | 3ga | 75 | >20:1 |

Diels-Alder Reactions

Theoretical studies have shown that this compound can act as a dienophile in polar Diels-Alder reactions with electron-rich dienes. The reaction is followed by the elimination of nitrous acid to afford dibenzofuran derivatives. While detailed experimental protocols with yields are not extensively reported, this reactivity highlights another avenue for the synthetic utility of this compound.

Reduction to 2-Aminobenzofuran

The nitro group of this compound can be readily reduced to an amino group, providing access to 2-aminobenzofuran, a valuable building block for the synthesis of various nitrogen-containing heterocycles.[3]

Materials:

-

This compound derivative (1.0 mmol)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) (10.0 mmol)

-

Ethanol (5 mL)

-

Ethyl Acetate

-

2M Potassium Hydroxide (KOH)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of the this compound derivative (1.0 mmol) in ethanol (5 mL), add SnCl₂·2H₂O (10.0 mmol).

-

Expose the reaction mixture to ultrasonic irradiation for 2 hours at 30 °C, or stir at room temperature until the reaction is complete as indicated by TLC analysis.

-

Remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and 2M KOH.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash with brine (2 x 25 mL) and water (3 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the crude residue by flash silica gel column chromatography to yield the 2-aminobenzofuran derivative.

Synthetic Applications of 2-Aminobenzofuran

2-Aminobenzofuran is a versatile intermediate for the synthesis of fused heterocyclic systems. For example, it can undergo condensation reactions with various electrophiles to form pyrimido[5,4-b]benzofurans and oxazolo[5,4-b]benzofurans, which are of interest in medicinal chemistry.

Biological Activity of Derived Scaffolds and Signaling Pathway Inhibition

Derivatives synthesized from this compound, particularly those with fused indole and benzofuran cores, have shown promising biological activities, including anticancer properties. Structurally related benzofuro[3,2-b]pyridin-2(1H)-one and benzofuran-3-one indole derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the Bruton's tyrosine kinase (Btk) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways.[4][5]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.

Caption: PI3K/Akt/mTOR pathway and points of inhibition.

Btk Signaling Pathway Inhibition

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cell malignancies.[4] Inhibition of Btk leads to apoptosis in malignant B-cells.

Caption: Btk signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis, offering a gateway to a wide range of complex and biologically relevant heterocyclic compounds. Its reactivity in dearomative cycloadditions, coupled with the facile transformation of the nitro group, provides a powerful platform for the construction of novel molecular architectures. The demonstrated potential of the resulting scaffolds to inhibit key signaling pathways in cancer underscores the importance of this compound in modern drug discovery and development. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this remarkable building block.

References

- 1. researchgate.net [researchgate.net]

- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review of the Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Nitrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzofuran is a versatile heterocyclic compound whose chemical reactivity is largely dictated by the electronic properties of the nitro group at the 2-position. This electron-withdrawing group significantly influences the benzofuran scaffold, making it a valuable precursor in the synthesis of a wide array of more complex molecules, including those with potential pharmaceutical applications. This guide provides a comprehensive overview of the key reactions involving the nitro group of this compound, with a focus on its reduction to form 2-aminobenzofurans and its participation in dearomative cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Core Reactivity of the Nitro Group in this compound

The presence of the nitro group at the 2-position of the benzofuran ring system profoundly impacts its reactivity. The strong electron-withdrawing nature of the nitro group deactivates the benzene portion of the molecule towards electrophilic aromatic substitution while activating the furan ring for specific transformations. The primary reactive pathways involving the nitro group are its reduction to an amino group and its role as an activating group in cycloaddition reactions.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to yield 2-aminobenzofuran is a foundational transformation. 2-Aminobenzofurans are valuable building blocks in medicinal chemistry, known to possess antifungal, anticancer, and P-glycoprotein inhibitory activities.[1] A variety of reducing agents can be employed for this conversion, with catalytic hydrogenation being a common and efficient method.

Table 1: Comparison of Common Methods for the Reduction of Aromatic Nitro Groups

| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |

| H₂/Palladium on Carbon (Pd/C) | H₂ gas, solvent (e.g., EtOH, EtOAc), room temp. | High efficiency, clean reaction | Can also reduce other functional groups (e.g., alkenes, alkynes) |

| H₂/Raney Nickel | H₂ gas, solvent (e.g., EtOH), room temp. | Effective, can be used when dehalogenation is a concern with Pd/C | Pyrophoric, requires careful handling |

| Iron (Fe) in Acid | Fe powder, acid (e.g., acetic acid, HCl) | Mild, tolerates other reducible groups | Stoichiometric amounts of metal required, workup can be tedious |

| Zinc (Zn) in Acid | Zn dust, acid (e.g., acetic acid, HCl) | Mild, tolerates other reducible groups | Stoichiometric amounts of metal required |

| Tin(II) Chloride (SnCl₂) | SnCl₂, solvent (e.g., EtOH, HCl) | Mild, tolerates many functional groups | Stoichiometric, tin waste |

Source: Information synthesized from multiple sources on nitro group reduction.[2][3]

The choice of reducing agent can be critical depending on the presence of other functional groups in the molecule. For simple this compound, catalytic hydrogenation with Pd/C is often the method of choice due to its high yield and clean conversion.[2]

Dearomative Cycloaddition Reactions

Recent research has highlighted the significant potential of this compound in dearomative cycloaddition reactions.[4][5] In these reactions, the electron-deficient nature of the this compound allows it to act as a reactive partner with various nucleophiles, leading to the formation of complex polycyclic structures. This strategy is particularly powerful for constructing scaffolds containing the 2,3-dihydrobenzofuran core, a common motif in biologically active natural products.[4][6]

A notable example is the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines.[4][7] This reaction proceeds under mild conditions and affords benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields and with high diastereoselectivity.[4][7]

Table 2: Substrate Scope for the Dearomative (3+2) Cycloaddition of 2-Nitrobenzofurans with para-Quinamine 1a

| This compound Substituent | Product | Yield (%) | Diastereomeric Ratio (dr) |

| H | 3aa | 92 | >20:1 |

| 4-F | 3ab | 76 | >20:1 |

| 5-Me | 3ac | 93 | >20:1 |

| 5-tBu | 3ad | 90 | >20:1 |

| 5-MeO | 3ae | 91 | >20:1 |

| 4,6-di-Me | 3av | 82 | >20:1 |

| 5,7-di-Me | 3aw | 86 | >20:1 |

Reaction Conditions: para-quinamine 1a (0.15 mmol), this compound (0.10 mmol), K₂CO₃ (1.0 equiv) in acetonitrile (2.0 mL) at 65 °C for 2 days.[4][7]

The electronic nature of the substituents on the this compound ring influences the reaction yield. Electron-donating groups at the C5-position, such as methyl, tert-butyl, and methoxy, have been shown to improve the yield of the corresponding products.[4]

Experimental Protocols

General Protocol for the Reduction of this compound to 2-Aminobenzofuran via Catalytic Hydrogenation

This protocol is a generalized procedure based on standard methods for the reduction of aromatic nitro compounds.[2]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or Ethyl Acetate)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an atmosphere of hydrogen. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Workup: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-aminobenzofuran.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol for the Dearomative (3+2) Cycloaddition of this compound with a para-Quinamine

This protocol is adapted from the work of Wei, et al.[4][7]

Materials:

-

Substituted this compound (0.10 mmol, 1.0 eq)

-

para-Quinamine (0.15 mmol, 1.5 eq)

-

Potassium Carbonate (K₂CO₃) (0.10 mmol, 1.0 eq)

-

Acetonitrile (CH₃CN), 2.0 mL

-

Reaction vial with a screw cap

-

Stirring apparatus and heating block

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a reaction vial, add the this compound (0.10 mmol), the para-quinamine (0.15 mmol), and potassium carbonate (0.10 mmol).

-

Solvent Addition: Add 2.0 mL of acetonitrile to the vial.

-

Reaction Conditions: Seal the vial and place it in a preheated block at 65 °C. Stir the reaction mixture for the specified time (typically 48 hours).

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the residue directly by flash column chromatography on silica gel to afford the desired benzofuro[3,2-b]indol-3-one product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[4][7]

Visualized Pathways and Workflows

Caption: Overview of the primary transformations of this compound.

Caption: Stepwise reduction of the nitro group to an amine.

Caption: Experimental workflow for the (3+2) cycloaddition reaction.

References

- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Methyl-2-nitro-1-benzofuran-3(2h)-one | 28439-74-9 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Ascendancy of 2-Nitrobenzofurans: From Discovery to Therapeutic Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic ring system comprised of a fused benzene and furan ring, has long been a cornerstone in medicinal chemistry, valued for its presence in a myriad of natural products and synthetic therapeutic agents. Among its diverse derivatives, the 2-nitrobenzofuran class of compounds has carved out a significant niche, demonstrating a broad spectrum of biological activities that have captured the attention of the scientific community. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of this compound compounds, with a particular focus on their mechanisms of action and potential as novel drug candidates.

A Glimpse into the Past: The Discovery and Historical Synthesis of 2-Nitrobenzofurans

The journey of benzofuran chemistry began in 1870 with the first synthesis of the parent benzofuran molecule by Perkin. However, the introduction of the nitro group at the 2-position, a modification that would prove to be pivotal for its biological activity, is believed to have been first reported in the early 20th century. A seminal publication by R. Stoermer and B. Kahlert in a 1902 issue of Berichte der Deutschen Chemischen Gesellschaft is a strong candidate for the first documented synthesis of a nitrobenzofuran derivative.

Early synthetic explorations into this class of compounds were often extensions of established methods for benzofuran synthesis, with the subsequent nitration of the benzofuran ring. Over the decades, synthetic methodologies have evolved significantly, moving from classical nitration reactions to more sophisticated and regioselective strategies. These advancements have enabled the synthesis of a diverse library of this compound derivatives with varied substitution patterns, facilitating the exploration of their structure-activity relationships.

Crafting the Core: The Synthesis of this compound Compounds

The synthesis of the this compound core is a critical step in the development of new therapeutic agents. A variety of synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common and effective method for the synthesis of 2-nitrobenzofurans involves the reaction of substituted salicylaldehydes with bromonitromethane in the presence of a base. This tandem reaction proceeds through a Henry (nitroaldol) reaction, followed by an intramolecular cyclization and subsequent dehydration.

Detailed Experimental Protocol: Synthesis of this compound from Salicylaldehyde

This protocol outlines a general procedure for the synthesis of this compound on a millimole scale.

Materials:

-

Salicylaldehyde (1.0 mmol)

-

Bromonitromethane (1.2 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous Methanol (10 mL)

-

Dichloromethane

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add bromonitromethane (1.2 mmol) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Table 1: Synthesis of this compound Derivatives from Substituted Salicylaldehydes

| Entry | Substituent on Salicylaldehyde | Product | Reaction Time (h) | Yield (%) |

| 1 | H | This compound | 24 | 75 |

| 2 | 5-Chloro | 5-Chloro-2-nitrobenzofuran | 24 | 82 |

| 3 | 5-Bromo | 5-Bromo-2-nitrobenzofuran | 24 | 85 |

| 4 | 5-Nitro | 5-Nitro-2-nitrobenzofuran | 24 | 65 |

| 5 | 3-Methoxy | 3-Methoxy-2-nitrobenzofuran | 24 | 70 |

| 6 | 4-Methoxy | 4-Methoxy-2-nitrobenzofuran | 24 | 72 |

The Biological Maze: Unraveling the Multifaceted Activities of 2-Nitrobenzofurans

This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents. Their efficacy spans antibacterial, antifungal, and anticancer applications.

Antibacterial Activity: A Revival of the Nitroaromatic Pharmacophore

The antibacterial properties of nitroaromatic compounds, such as the well-known nitrofurans, have been recognized for decades. 2-Nitrobenzofurans share a similar mechanism of action, acting as prodrugs that are activated by bacterial nitroreductases.[1]

Table 2: Antibacterial Activity of Selected Nitrobenzofuran Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 3,7-dinitro-2-methylbenzofuran | E. coli | - | [2] |

| (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones | S. aureus | 0.78-12.5 | |

| (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones | MRSA | 0.78-12.5 | |

| (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones | K. pneumoniae | 1.56-25 |

Note: A dash (-) indicates that a specific quantitative value was not provided in the cited source, although bacteriostatic activity was reported.

Antifungal Potential: Disrupting Fungal Homeostasis

Certain benzofuran derivatives have been shown to possess antifungal properties, and the introduction of a nitro group can modulate this activity. While the precise mechanism for 2-nitrobenzofurans is still under investigation, studies on related benzofuran compounds suggest that they may disrupt cellular processes such as calcium homeostasis.[3] The lipophilicity conferred by the benzofuran ring and its substituents can also facilitate penetration of the fungal cell membrane.

Table 3: Antifungal Activity of Selected Benzofuran Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Aryl (5-nitrobenzofuran-2-yl)ketoxime (2c) | Candida albicans | 3.12 | |

| Aryl (5-nitrobenzofuran-2-yl)ketoxime (2c) | Candida glabrata | 3.12 |

Anticancer Activity: Inducing Programmed Cell Death

The anticancer potential of benzofuran derivatives is an area of intense research. Studies on benzofuran-containing compounds, including those with nitro substituents, have revealed their ability to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.

One proposed mechanism involves the induction of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. This dual action makes them particularly promising as anticancer agents.

Table 4: Anticancer Activity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon) | 1.71 | [4] |

| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HT-29 (Colon) | 7.76 | [4] |

| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [5] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [5] |

Future Perspectives and Conclusion

The journey of this compound compounds, from their early synthesis to their current status as promising bioactive molecules, highlights the enduring importance of heterocyclic chemistry in drug discovery. The accumulated body of research provides a solid foundation for the further development of this class of compounds as therapeutic agents.

Future research should focus on several key areas:

-

Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by this compound derivatives is crucial for their rational design and optimization.

-

Structure-Activity Relationship (SAR) Elucidation: The synthesis and biological evaluation of a wider range of analogues will help to delineate the key structural features required for potent and selective activity against different biological targets.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to assess the drug-like properties of lead compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles.

References

- 1. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2-Nitrobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities.[1][2][3] Among these, 2-nitrobenzofurans have emerged as a class of compounds with significant therapeutic potential, demonstrating promising activity against a range of diseases.[4][5][6] The introduction of a nitro group at the 2-position of the benzofuran ring system profoundly influences its electronic properties, often enhancing its biological efficacy. This technical guide provides an in-depth overview of the current understanding of 2-nitrobenzofuran's therapeutic applications, with a focus on its anticancer, antimicrobial, and antiparasitic properties. This document is intended to serve as a comprehensive resource, consolidating quantitative data, detailing experimental methodologies, and visualizing key biological pathways to facilitate further research and development in this field.

Synthesis of 2-Nitrobenzofurans

A common and effective method for synthesizing the this compound scaffold involves the reaction of substituted salicylaldehydes with bromonitromethane in the presence of a base.[7] This reaction proceeds through a tandem Henry (nitroaldol) reaction, followed by an intramolecular cyclization and subsequent dehydration.[7]

Therapeutic Applications

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives as anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[8][9] While research specifically on this compound is still emerging, related benzofuran compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[8][10]

Mechanism of Action: One of the key mechanisms implicated in the anticancer activity of some benzofuran derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[10] This pathway is crucial for cell survival, proliferation, and metabolism and is often dysregulated in cancer.[2][11][12] Inhibition of this pathway by benzofuran derivatives can lead to the induction of mitochondrial-mediated apoptosis in cancer cells.[10]

References

- 1. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acendhealth.com [acendhealth.com]

- 3. Antifungal activity of two benzofuran-imidazoles in different experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

An In-depth Technical Guide to 2-Nitrobenzofuran: Properties, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of 2-nitrobenzofuran, a heterocyclic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. This document details its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and an overview of its biological activities.

Chemical Identity and Physical Properties

This compound, with the CAS Registry Number 33094-66-5 , is a benzofuran derivative characterized by a nitro group at the 2-position.[1] Its chemical structure and key physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 33094-66-5 | [1] |

| Molecular Formula | C₈H₅NO₃ | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| IUPAC Name | 2-nitro-1-benzofuran | [1] |

| SMILES | C1=CC=C2C(=C1)C=C(O2)--INVALID-LINK--[O-] | [1] |

| InChIKey | RSZMTXPFGDUHSE-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A prevalent and effective method for synthesizing the this compound scaffold involves the reaction of substituted salicylaldehydes with bromonitromethane in the presence of a base.[2] This reaction proceeds through a tandem Henry (nitroaldol) reaction, followed by an intramolecular cyclization and subsequent dehydration.[2]

This protocol is a generalized procedure for the synthesis of this compound derivatives.

Materials:

-

Substituted salicylaldehyde

-

Anhydrous methanol

-

Anhydrous potassium carbonate

-

Bromonitromethane

-

Water

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of the substituted salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

-

Stir the mixture at room temperature for 15 minutes.[2]

-

Add bromonitromethane (1.2 mmol) dropwise to the suspension.[2]

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

After completion of the reaction, remove the methanol under reduced pressure.[2]

-

To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).[2]

-

Combine the organic layers and wash with brine (20 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound derivative.[2]

Biological Activities and Potential Applications

Benzofuran and its derivatives, including this compound, are recognized for a wide range of biological activities.[3][4] These compounds have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents.

The diverse biological activities of nitrobenzofuran derivatives include:

-

Antibacterial Activity: Certain nitrobenzofurans have demonstrated bacteriostatic effects.[5]

-

Antifungal Activity: These compounds are also being investigated for their antifungal properties.[2]

-

Antitrypanosomal Properties: Notably, 2-nitrobenzofurans have shown potential in combating trypanosomal infections.[2]

The versatility of the benzofuran scaffold allows for the development of potent agents for various medical conditions.[3]

References

- 1. This compound | C8H5NO3 | CID 36328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism of 2-Nitrobenzofuran Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the reaction mechanisms involved in the formation of 2-nitrobenzofuran, a key heterocyclic motif in medicinal chemistry. This document outlines the core synthetic strategies, presents detailed experimental protocols for key reactions, and includes quantitative data to inform synthetic planning. Visual diagrams of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying chemical transformations.

Core Synthetic Strategies and Reaction Mechanisms

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The most prominent and well-elucidated mechanism involves an initial condensation reaction to form a nitroalkene intermediate, which then undergoes an intramolecular cyclization cascade. A key step in this cascade is often a Nef-type reaction, which converts a nitro group into a carbonyl group, facilitating the final ring closure.

Proposed Reaction Mechanism: From Nitroalkenes to 2-Substituted Benzofurans

A widely accepted mechanism for the formation of 2-substituted benzofurans, which can be extrapolated to this compound, proceeds through a nitroalkane precursor. This pathway involves the following key steps:

-

Formation of a Nitroalkane Intermediate: The synthesis often begins with the condensation of a salicylaldehyde derivative with a nitroalkane.

-

Deprotonation: In the presence of a base, the acidic α-proton of the nitroalkane is removed to form a nitronate anion.

-

Nef Reaction: Under acidic conditions, the nitronate is converted into a ketone. This transformation is crucial as it generates the electrophilic center necessary for cyclization.[1][2][3][4]

-

Intramolecular Cyclization: The phenolic hydroxyl group then attacks the newly formed carbonyl group, leading to the formation of a dihydrobenzofuran intermediate.

-

Dehydration: Subsequent elimination of a water molecule results in the formation of the aromatic benzofuran ring.

Experimental evidence has confirmed this pathway over an alternative involving direct intramolecular attack of the phenoxide on the nitroalkane.[5]

Alternative Synthetic Routes

Other notable methods for the synthesis of the benzofuran core include:

-

Perkin Rearrangement: 3-Halocoumarins can be converted to benzofuran-2-carboxylic acids through a base-catalyzed ring contraction.[6][7]

-

Reaction of Salicylaldehydes with Nitroepoxides: A catalyst-free approach involves the reaction of nitroepoxides with salicylaldehydes to yield various benzofuran derivatives.[8]

-

Direct Cyclocondensation: Base-mediated cyclocondensation of 2-hydroxybenzaldehydes with reagents like 3-bromo-1-(arylsulfonyl)propenes provides a direct route to 2-substituted benzofurans.[9]

Quantitative Data Presentation

The following table summarizes the reported yields for the synthesis of various benzofuran derivatives using methods related to the formation of the this compound core.

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| Nitroalkene derivatives | 2-Benzylbenzofuran derivatives | NaBH4, then acid-mediated cyclization | 46-91 | [5] |

| 2-Hydroxybenzaldehydes and 3-bromo-1-(arylsulfonyl)propenes | (E)-2-(2-sulfonylvinyl)benzofurans | Base-mediated cyclocondensation | - | [9] |

| 4-Nitrophenol | 2-Butyl-5-nitrobenzofuran | Five steps including cyclization | - | [10] |

| para-Quinamines and 2-Nitrobenzofurans | Benzofuro[3,2-b]indol-3-one derivatives | Dearomative (3 + 2) cycloaddition, mild conditions | up to 98 | [11] |

| 3-Bromocoumarins | Benzofuran-2-carboxylic acids | Microwave-assisted Perkin rearrangement | High | [6] |

| Nitroepoxides and Salicylaldehydes | Benzofuran derivatives | K2CO3, DMF, 110 °C | 33-84 | [8] |

Experimental Protocols

Synthesis of 2-Benzylbenzofuran via Nef Reaction and Cyclization[5]

This protocol is for a compound structurally related to this compound and illustrates the key Nef reaction and cyclization steps.

Materials:

-

Nitroalkene precursor

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH2Cl2)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reduction of the Nitroalkene: The nitroalkene precursor is dissolved in methanol. Sodium borohydride is added portion-wise at 0 °C. The reaction is stirred for 2 hours while warming to room temperature.

-

Nef Reaction and Cyclization: The reaction mixture is then treated with aqueous hydrochloric acid and heated to 80 °C for 2 hours.

-

Work-up and Purification: After cooling, the mixture is extracted with dichloromethane. The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acids[6][7]

Materials:

-

3-Bromocoumarin

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Microwave reactor

Procedure:

-

Reaction Setup: A solution of the 3-bromocoumarin and sodium hydroxide in ethanol is prepared in a microwave reaction vessel.

-

Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specified power and temperature for a short duration (e.g., 300W at 79°C for 5 minutes).

-

Work-up: After cooling, the reaction mixture is acidified, and the precipitated product is collected by filtration.

Conclusion

The formation of this compound and its derivatives is a critical process in the synthesis of various biologically active molecules. The most substantiated reaction mechanism proceeds through a nitroalkene intermediate, followed by a Nef reaction and an acid-catalyzed intramolecular cyclization. Alternative synthetic strategies, such as the Perkin rearrangement and reactions involving nitroepoxides, provide versatile approaches to the benzofuran core. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient construction of this important heterocyclic scaffold.

References

- 1. Nef Reaction [organic-chemistry.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Nef_reaction [chemeurope.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A convenient synthesis of 2-substituted benzofurans from salicylaldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. ias.ac.in [ias.ac.in]

- 11. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 2-Nitrobenzofurans in Antimicrobial Drug Discovery: A Technical Guide

For Immediate Release

A Deep Dive into the Synthesis, Antimicrobial Activity, and Mechanisms of 2-Nitrobenzofuran Derivatives for Researchers, Scientists, and Drug Development Professionals.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activities. Among these, this compound derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a range of bacterial and fungal pathogens. This technical guide provides a comprehensive overview of the synthesis, in vitro antimicrobial activity, and proposed mechanisms of action of these molecules, intended to serve as a valuable resource for the scientific community engaged in the discovery and development of new anti-infective agents.

Quantitative Antimicrobial Activity of Benzofuran Derivatives

The antimicrobial efficacy of this compound derivatives and related compounds has been evaluated against a variety of pathogenic microorganisms. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several analogs. The following tables summarize the available quantitative data.

Table 1: Antibacterial Activity of 2-Methyl-3-nitrobenzofuran and Analogs

| Compound/Analog | Gram-Positive Bacteria | Gram-Negative Bacteria |

| 2-Methyl-3-nitrobenzofuran | Bacteriostatic | Bacteriostatic |

| 3,7-Dinitro-2-methylbenzofuran | Bacteriostatic | Bacteriostatic (including against nitrofurazone-resistant E. coli)[1] |

| 5-Nitro-2-methyl-3-nitrobenzofuran | Bacteriostatic | Bacteriostatic |

| 7-Bromo-2-methyl-3-nitrobenzofuran | Bacteriostatic | Bacteriostatic |

| 7-Carboxamido-2-methyl-3-nitrobenzofuran | Bacteriostatic | Bacteriostatic |

| 7-Trifluoromethyl-2-methyl-3-nitrobenzofuran | Bacteriostatic | Bacteriostatic |

Note: Specific MIC values for the above compounds are not detailed in the source material, but their activity is reported as comparable to nitrofurazone.[1]

Table 2: In Vitro Antimicrobial Activity of Other Substituted Benzofuran Derivatives (MIC in µg/mL)

| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger |

| Benzofuran amide derivative 6a | 6.25 | 6.25 | 6.25 | - | - |

| Benzofuran amide derivative 6b | 6.25 | 6.25 | 6.25 | - | - |

| Benzofuran amide derivative 6f | 6.25 | 6.25 | 6.25 | - | - |

| Benzofuran amide derivative 6c | 25-100 | 25-100 | 25-100 | - | - |

| Benzofuran amide derivative 6d | 25-100 | 25-100 | 25-100 | - | - |

| Benzofuran amide derivative 6e | 25-100 | 25-100 | 25-100 | - | - |

| Ciprofloxacin (Standard) | - | - | - | - | - |

| Griseofulvin (Standard) | - | - | - | - | - |

Data from a study on benzofuran amide derivatives, demonstrating the potential of the benzofuran scaffold.[2]

Table 3: Antimicrobial Activity of Benzofuran Derivatives from Penicillium crustosum

| Compound | Salmonella typhimurium | Escherichia coli | Staphylococcus aureus | Penicillium italicum | Colletotrichum musae |

| Compound 1 | 12.5 | 25 | 12.5 | - | - |

| Compound 2 | - | - | 25 | - | - |

| Compound 5 | - | - | - | 12.5 | 12.5-25 |

| Compound 6 | - | - | - | 12.5 | 12.5-25 |

MIC values in µg/mL.[3]

Experimental Protocols

Synthesis of this compound Derivatives

A common and effective method for the synthesis of the this compound scaffold involves the reaction of substituted salicylaldehydes with bromonitromethane in the presence of a base.

Materials:

-

Substituted salicylaldehyde

-

Bromonitromethane

-

Anhydrous potassium carbonate

-

Anhydrous methanol

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred solution of the substituted salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add bromonitromethane (1.2 mmol) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, remove the methanol under reduced pressure.

-

To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-